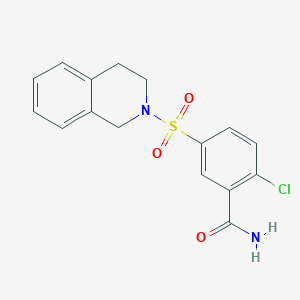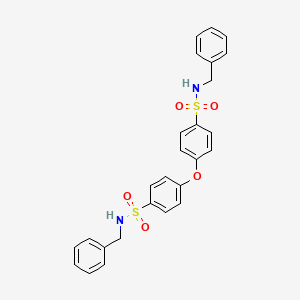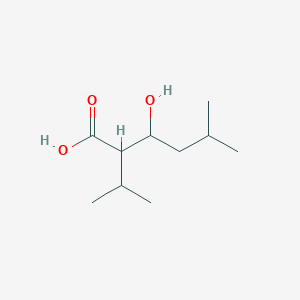
2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide involves the inhibition of a specific enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and cell death, particularly in cancer cells that have defects in DNA repair pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide include the inhibition of PARP, which leads to the accumulation of DNA damage and cell death. This compound has also been found to have neuroprotective effects, which may be due to its ability to inhibit PARP and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide in lab experiments is its specificity for PARP inhibition. This compound has been found to be more selective for PARP than other PARP inhibitors, which may reduce off-target effects. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Orientations Futures
There are several future directions for the study of 2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide. One area of research is in the development of new drugs for the treatment of cancer and neurological disorders. Another area of research is in the exploration of the potential use of this compound in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide has been achieved using different methods. One such method involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline in the presence of a base and a catalyst. This reaction results in the formation of 2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide.
Applications De Recherche Scientifique
2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Another area of research is in the development of new drugs for the treatment of neurological disorders. This compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-15-6-5-13(9-14(15)16(18)20)23(21,22)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZISPYIPGXKUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6084676.png)
![methyl 5-[(diethylamino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B6084681.png)
![1-(cyclobutylmethyl)-3-({[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B6084687.png)
![1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6084690.png)

![4-[4-(4-butyl-6-oxo-1,6-dihydropyrimidin-2-yl)benzyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B6084705.png)
![5-(5-methoxy-2-furoyl)-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084708.png)

![(1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6084720.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B6084727.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B6084732.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6084741.png)
![methyl (1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6084748.png)
![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)